5-(4,5-dimethyl-1H-imidazol-2-yl)-3-methyl-1H-pyrrole-2-carboxylic acid
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Overview
Description
5-(4,5-dimethyl-1H-imidazol-2-yl)-3-methyl-1H-pyrrole-2-carboxylic acid is a heterocyclic compound that features both imidazole and pyrrole rings. These structures are known for their significant roles in various biological and chemical processes. The compound’s unique structure makes it a subject of interest in scientific research, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4,5-dimethyl-1H-imidazol-2-yl)-3-methyl-1H-pyrrole-2-carboxylic acid typically involves multi-step organic reactions. One common method includes the condensation of 4,5-dimethylimidazole with a suitable pyrrole derivative under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for yield and purity, often incorporating advanced techniques such as continuous flow chemistry and high-throughput screening to ensure efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-(4,5-dimethyl-1H-imidazol-2-yl)-3-methyl-1H-pyrrole-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, often facilitated by bases or acids.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Acids (e.g., hydrochloric acid), bases (e.g., sodium hydroxide).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding imidazole or pyrrole derivatives, while reduction can lead to the formation of more saturated compounds.
Scientific Research Applications
5-(4,5-dimethyl-1H-imidazol-2-yl)-3-methyl-1H-pyrrole-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(4,5-dimethyl-1H-imidazol-2-yl)-3-methyl-1H-pyrrole-2-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4,5-dimethyl-1H-imidazole-2-carboxylic acid
- 3-methyl-1H-pyrrole-2-carboxylic acid
- 2,6-bis(4,5-dimethyl-1H-imidazol-2-yl)pyridine
Uniqueness
5-(4,5-dimethyl-1H-imidazol-2-yl)-3-methyl-1H-pyrrole-2-carboxylic acid is unique due to its combined imidazole and pyrrole rings, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C11H13N3O2 |
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Molecular Weight |
219.24 g/mol |
IUPAC Name |
5-(4,5-dimethyl-1H-imidazol-2-yl)-3-methyl-1H-pyrrole-2-carboxylic acid |
InChI |
InChI=1S/C11H13N3O2/c1-5-4-8(14-9(5)11(15)16)10-12-6(2)7(3)13-10/h4,14H,1-3H3,(H,12,13)(H,15,16) |
InChI Key |
WGCIJZCBIVUNOU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(NC(=C1)C2=NC(=C(N2)C)C)C(=O)O |
Origin of Product |
United States |
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